4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Description
The compound 4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a bicyclic ketone derivative with a piperazine-carbonyl substituent. Its core structure is derived from camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one), a natural terpenoid, but modified to include a diphenylmethyl-substituted piperazine moiety.
Properties
IUPAC Name |
4-(4-benzhydrylpiperazine-1-carbonyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O2/c1-26(2)27(3)14-15-28(26,20-23(27)31)25(32)30-18-16-29(17-19-30)24(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,24H,14-20H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVZYPJVGACDLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of diphenylmethyl chloride with piperazine to form 1-(diphenylmethyl)piperazine . This intermediate is then reacted with a bicycloheptane derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity . The bicycloheptane framework may also contribute to the compound’s overall biological activity by enhancing its stability and bioavailability .
Comparison with Similar Compounds
Structural Modifications in Piperazine-Carbonyl Derivatives
The compound belongs to a class of camphor-piperazine hybrids. Key analogs include:
Key Observations :
Comparison with Camphor and Simple Bicyclic Ketones
Functional Implications :
- The piperazine-carbonyl addition in the target compound introduces nitrogen-based pharmacophores, enabling interactions with biological targets (e.g., neurotransmitter receptors) that camphor cannot engage .
Physicochemical and Pharmacokinetic Properties
Trends :
- Bulkier substituents (e.g., diphenylmethyl) correlate with higher logP and lower solubility.
- Piperazine’s basic nitrogen (pKa ~8.5) remains protonated at physiological pH, influencing binding to acidic biological targets .
Biological Activity
The compound 4-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one is a complex organic molecule notable for its potential applications in pharmacology, particularly within neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
- Molecular Formula : C27H34N2O
- Molecular Weight : Approximately 430.57 g/mol
- Structural Features : The compound features a bicyclic structure with a piperazine moiety and a diphenylmethyl group, which are crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may function as an antagonist or modulator of various receptors, potentially exhibiting anxiolytic or antidepressant effects due to its structural similarity to known psychoactive substances.
Biological Activity Overview
Recent investigations have highlighted several biological activities associated with this compound:
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Neuropharmacological Effects :
- Exhibits potential as an antagonist at serotonin and dopamine receptors.
- May influence neurotransmitter systems involved in mood regulation.
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Antioxidant Properties :
- Some derivatives of piperazine compounds show antioxidant activity, which could contribute to neuroprotective effects.
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Antimicrobial Activity :
- Certain structural analogs have demonstrated antimicrobial properties against various pathogens.
Table 1: Summary of Biological Activities
Case Study 1: Neuropharmacological Evaluation
A study evaluated the effects of the compound on anxiety-like behaviors in rodent models. Results indicated that administration led to a significant reduction in anxiety-related behaviors, suggesting potential therapeutic applications in anxiety disorders.
Case Study 2: Antimicrobial Testing
In vitro testing against common bacterial strains revealed that the compound exhibited moderate antimicrobial activity, particularly against Gram-positive bacteria. This suggests potential for development into an antimicrobial agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
